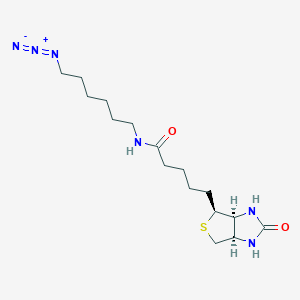

6-(Biotinamido)hexylazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Biotinamido)hexylazide is a biotinylation reagent used in click chemistry. It reacts with alkyne molecules to form stable triazole linkages. This compound is particularly useful in bioconjugation and labeling applications due to its ability to form strong and stable bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Biotinamido)hexylazide typically involves the reaction of biotin with hexylamine to form 6-(biotinamido)hexanoic acid. This intermediate is then converted to its azide form using sodium azide under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at -20°C to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: 6-(Biotinamido)hexylazide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition. This reaction forms a stable triazole linkage, which is highly useful in bioconjugation .

Common Reagents and Conditions:

Reagents: Alkynes, copper(I) catalysts.

Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products: The major product of the reaction between this compound and an alkyne is a triazole-linked biotinylated compound .

Aplicaciones Científicas De Investigación

6-(Biotinamido)hexylazide has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed in bioconjugation to label proteins, nucleic acids, and other biomolecules.

Medicine: Utilized in the development of diagnostic tools and targeted drug delivery systems.

Industry: Applied in the production of biotinylated products for various biochemical assays.

Mecanismo De Acción

The mechanism of action of 6-(Biotinamido)hexylazide involves its reaction with alkyne groups to form a stable triazole linkage. This reaction is facilitated by copper(I) catalysts, which accelerate the cycloaddition process. The resulting triazole linkage is highly stable and resistant to hydrolysis, making it ideal for bioconjugation applications .

Comparación Con Compuestos Similares

Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester: Another biotinylation reagent with a similar spacer arm length but different reactive group.

Biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester: Features an extended spacer arm to reduce steric hindrance in binding.

Uniqueness: 6-(Biotinamido)hexylazide is unique due to its azide functional group, which allows it to participate in click chemistry reactions. This property makes it highly versatile for bioconjugation and labeling applications .

Actividad Biológica

6-(Biotinamido)hexylazide is a bioconjugate compound that plays a significant role in various biological applications, particularly in the fields of biochemistry and molecular biology. Its structure, which includes a biotin moiety and an azide group, allows for specific interactions with biomolecules, facilitating processes such as protein labeling and drug delivery.

- IUPAC Name : N-(6-Azidohexyl)biotinamide

- CAS Number : 952091-45-1

- Molecular Formula : C14H22N4O2S

- Molecular Weight : 306.41 g/mol

Biological Activity

The biological activity of this compound primarily revolves around its use in bioconjugation techniques, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is essential for attaching biomolecules to surfaces or other molecules, enhancing their functionality in various applications.

- Click Chemistry : The azide group in this compound can react with alkynes in a highly selective manner, leading to the formation of stable triazole linkages. This reaction is known as "click chemistry" and is widely used for labeling proteins and other biomolecules without the need for complex purification steps.

- Bioorthogonality : The reactions involving azides are bioorthogonal, meaning they do not interfere with the biological systems in which they are applied. This property is crucial for live-cell imaging and tracking biomolecules in real-time.

Applications

- Protein Labeling : this compound is frequently utilized for labeling proteins with biotin, which can subsequently be detected using streptavidin-based assays.

- Drug Delivery Systems : The compound can be incorporated into drug delivery systems to improve targeting and efficacy.

- Imaging Studies : Its ability to attach to various biomolecules makes it suitable for imaging studies in cellular environments.

Case Studies

- Protein Targeting : A study demonstrated the successful use of this compound for labeling a recombinant protein in E. coli. The labeled protein was then purified using streptavidin affinity chromatography, showcasing the effectiveness of this compound in protein purification protocols.

- In Vivo Imaging : Another research project utilized this compound in a mouse model to track the distribution of biotinylated nanoparticles. The results indicated that the compound facilitated targeted delivery to specific tissues, enhancing the efficacy of therapeutic agents.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Stability and Reactivity : The compound exhibits high stability under physiological conditions, making it suitable for various biological applications without significant degradation.

- Cellular Uptake : Research indicates that cells readily uptake biotin-labeled compounds, allowing for effective targeting and visualization within cellular environments.

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Protein Labeling | Successful labeling and purification of proteins using streptavidin affinity chromatography. |

| Study B | Drug Delivery | Enhanced targeting of nanoparticles to specific tissues in vivo using biotin conjugates. |

| Study C | Imaging | Effective tracking of biomolecules within live cells using fluorescently labeled biotin derivatives. |

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-azidohexyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N6O2S/c17-22-19-10-6-2-1-5-9-18-14(23)8-4-3-7-13-15-12(11-25-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)/t12-,13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCSBODFFJKHKE-YDHLFZDLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.